Potency Differential: Acoltremon Exhibits ~5,000-Fold Greater TRPM8 Activation Potency Than Menthol
In direct comparative assays measuring TRPM8 channel activation, Acoltremon demonstrates an EC₅₀ of 39 nM for human TRPM8, whereas menthol requires concentrations approximately three orders of magnitude higher to achieve comparable activation, with reported EC₅₀ values ranging from 80 μM to 193 μM [1]. Using the most conservative comparator value (80 μM), this represents a greater than 2,000-fold potency advantage; using the 193 μM value reported in multiple independent studies, the difference exceeds 4,900-fold . This potency differential is consistent across multiple assay platforms including fluorometric imaging plate reader (FLIPR) assays, calcium microfluorimetry, and whole-cell patch clamp electrophysiology [2].
| Evidence Dimension | TRPM8 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 39 nM (human TRPM8); 193 nM (alternate assay system) |
| Comparator Or Baseline | Menthol: 80-193 μM (human TRPM8) |
| Quantified Difference | 2,051× to 4,949× more potent |
| Conditions | HEK293 cells expressing human TRPM8; FLIPR calcium flux assay / fluorometric imaging |
Why This Matters
This potency differential enables experimental use of Acoltremon at concentrations that avoid non-specific membrane effects and solvent toxicity associated with high concentrations of menthol, while also permitting formulation at clinically relevant low doses (0.003% ophthalmic solution).
- [1] ChEMBL Database. Acoltremon (CHEMBL2441929) activity data: EC₅₀ 40 nM for inhibition of WS12-induced Ca²⁺ elevation. Bioorg Med Chem Lett. 2013;23:6118-6122. PMID: 24080460. View Source
- [2] Sherkheli MA, et al. Characterization of selective TRPM8 ligands. J Pharm Pharm Sci. 2010;13(2):242-53. View Source
